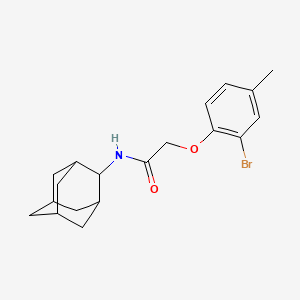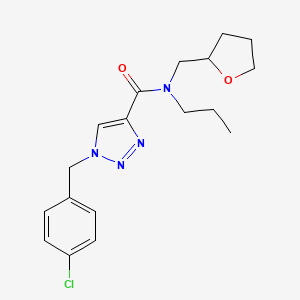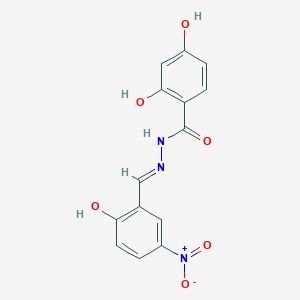![molecular formula C25H20ClN3O3 B6010756 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6010756.png)
6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, also known as FC-99, is a synthetic compound that belongs to the quinoline family. It was first synthesized in the 1970s and has since been studied extensively for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline for lab experiments is its relatively low cost and high yield. It is also relatively easy to synthesize, making it a convenient option for researchers. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19, as it has been shown to have anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline involves several steps, including the reaction of 2-phenylquinoline with chloroacetyl chloride to form 6-chloro-2-phenylquinoline, which is then reacted with 4-(2-furoyl)-1-piperazinecarboxylic acid to form this compound. The overall yield of this synthesis method is relatively high, making it a cost-effective option for producing this compound in large quantities.
Applications De Recherche Scientifique
6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c26-18-8-9-21-19(15-18)20(16-22(27-21)17-5-2-1-3-6-17)24(30)28-10-12-29(13-11-28)25(31)23-7-4-14-32-23/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALUMMFBXNDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)

![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6010700.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)

![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6010750.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)


![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B6010771.png)
